5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid

Vue d'ensemble

Description

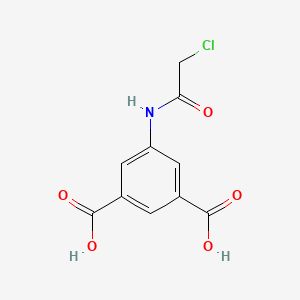

5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid is an organic compound with the molecular formula C10H8ClNO5 and a molecular weight of 257.63 g/mol . . This compound is a derivative of isophthalic acid, featuring a chloroacetamido group at the 5-position of the benzene ring.

Méthodes De Préparation

The synthesis of 5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid typically involves the reaction of isophthalic acid with chloroacetyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Des Réactions Chimiques

5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield isophthalic acid and chloroacetic acid.

Oxidation and Reduction:

Common reagents used in these reactions include bases like pyridine, acids for hydrolysis, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Scientific Research Applications of 5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid

This compound is an organic compound with the molecular formula and a molecular weight of 257.63 g/mol. This compound is utilized in scientific research as a building block for synthesizing more complex organic molecules and materials. Derivatives of the compound are also being explored for potential biological activities, including antibacterial and anticancer properties. Moreover, it functions as a precursor in the production of polymers and other industrial chemicals.

Chemical Reactions

This compound can undergo several chemical reactions:

- Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

- Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield isophthalic acid and chloroacetic acid.

- Oxidation and Reduction: Common reagents used in these reactions include bases like pyridine, acids for hydrolysis, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

This compound exhibits significant antimicrobial properties, potentially disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µM |

| S. aureus | 75 µM |

| Bacillus subtilis | 100 µM |

These results suggest that the compound is particularly effective against Gram-positive bacteria, possibly due to structural characteristics that allow it to penetrate bacterial cell walls more effectively.

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines, including human hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Cell Viability (%) at IC50 |

|---|---|---|

| HepG2 | 42 | 67.7 |

| MCF-7 | 100 | 78.14 |

| HaCaT | 250 | 82.23 |

| NIH 3T3 | >500 | 96.11 |

The results indicate that HepG2 cells are more susceptible to the compound's effects compared to normal cells (NIH 3T3), suggesting a selective cytotoxicity that could be beneficial for therapeutic applications. The proposed mechanism of action for the anticancer activity includes induction of apoptosis and cell cycle interference.

Case Studies

Mécanisme D'action

The mechanism of action of 5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. For instance, its derivatives have been studied for their ability to inhibit bacterial enzymes such as MurD and MurE, which are involved in peptidoglycan biosynthesis . This inhibition disrupts bacterial cell wall synthesis, leading to antibacterial effects.

Comparaison Avec Des Composés Similaires

5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid can be compared with other benzenedicarboxylic acids, such as:

Phthalic Acid (1,2-benzenedicarboxylic acid): Used in the production of plasticizers and resins.

Isophthalic Acid (1,3-benzenedicarboxylic acid): Used in the manufacture of high-performance polymers.

Terephthalic Acid (1,4-benzenedicarboxylic acid): A key raw material in the production of polyethylene terephthalate (PET) plastics.

The uniqueness of this compound lies in its chloroacetamido functional group, which imparts distinct chemical reactivity and potential biological activity.

Activité Biologique

5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid (CAS No. 61389-11-5) is a compound of increasing interest in biological research due to its potential therapeutic properties. This article explores its biological activity, including antimicrobial, anticancer, and other relevant effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

- Chloroacetamido Group : This group may enhance the compound's reactivity and ability to interact with biological targets.

- Dicarboxylic Acid Structure : The presence of carboxylic acid groups can facilitate hydrogen bonding and ionic interactions with biomolecules.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µM |

| S. aureus | 75 µM |

| Bacillus subtilis | 100 µM |

These results suggest that the compound is particularly effective against Gram-positive bacteria, which may be attributed to its structural characteristics that allow it to penetrate bacterial cell walls more effectively.

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For example, it has been tested against human hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Cell Viability (%) at IC50 |

|---|---|---|

| HepG2 | 42 | 67.7 |

| MCF-7 | 100 | 78.14 |

| HaCaT | 250 | 82.23 |

| NIH 3T3 | >500 | 96.11 |

The results indicate that HepG2 cells are more susceptible to the compound's effects compared to normal cells (NIH 3T3), suggesting a selective cytotoxicity that could be beneficial for therapeutic applications.

The proposed mechanism of action for the anticancer activity includes:

- Induction of Apoptosis : Morphological changes observed in treated cells suggest that the compound may trigger apoptotic pathways.

- Cell Cycle Interference : The compound may disrupt normal cell cycle progression, leading to increased apoptosis in cancer cells.

Case Studies

A notable study investigated the effects of this compound on various cancerous and non-cancerous cell lines. The findings revealed that while the compound effectively reduced viability in cancerous cells, it exhibited minimal toxicity towards normal cells, highlighting its potential as a therapeutic agent with reduced side effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves chloroacetylation of 5-aminobenzene-1,3-dicarboxylic acid. Key steps include protecting the carboxylic acid groups to avoid side reactions, followed by reaction with chloroacetyl chloride in anhydrous conditions. Solvent choice (e.g., DMF or THF) and temperature control (0–5°C) are critical to minimize hydrolysis of the chloroacetamide group. Post-synthesis, deprotection under acidic conditions (e.g., HCl/EtOH) yields the target compound. Optimization can employ Design of Experiments (DoE) to evaluate molar ratios and catalyst effects .

Q. What spectroscopic and crystallographic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer : X-ray crystallography is definitive for structural confirmation, as demonstrated in studies of analogous chloroacetamide derivatives, where hydrogen bonding and crystal packing were resolved . Purity is assessed via HPLC (C18 column, acidic mobile phase) and NMR (¹H/¹³C). Discrepancies in NMR signals (e.g., amide proton shifts) between DMSO-d₆ and CDCl₃ should be cross-validated with IR spectroscopy (amide I/II bands) and mass spectrometry (ESI-MS for molecular ion confirmation) .

Q. How should researchers handle solubility challenges during in vitro assays?

- Methodological Answer : The compound’s low aqueous solubility (due to polar carboxylic acid and chloroacetamide groups) can be addressed using co-solvents like DMSO (≤5% v/v) or surfactants (e.g., Tween-80). For biological assays, pre-formulation studies using dynamic light scattering (DLS) or saturation shake-flask methods are advised to determine solubility limits. Alternatively, derivatization to methyl esters can enhance solubility for preliminary studies .

Advanced Research Questions

Q. How can quantum chemical calculations predict the reactivity of the chloroacetamide group in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model reaction pathways, such as nucleophilic substitution at the chloroacetamide site. Transition state analysis identifies steric/electronic barriers, while Fukui indices predict electrophilic/nucleophilic sites. These insights guide experimental design, such as selecting catalysts (e.g., K₂CO₃ for deprotonation) or solvents (aprotic for SN2 mechanisms) .

Q. What strategies resolve contradictions in kinetic data between computational predictions and experimental results?

- Methodological Answer : Discrepancies often arise from solvation effects or unaccounted intermediates. Hybrid QM/MM simulations incorporating explicit solvent molecules improve accuracy. Experimentally, stopped-flow UV-Vis or in-situ FTIR monitors transient intermediates. Iterative refinement using Bayesian optimization aligns computational models with empirical rate constants .

Q. How can the compound’s potential as a metalloenzyme inhibitor be evaluated mechanistically?

- Methodological Answer : Molecular docking (AutoDock Vina) screens binding affinities to metalloenzyme active sites (e.g., carbonic anhydrase). Isothermal Titration Calorimetry (ITC) quantifies binding thermodynamics, while XAS (X-ray Absorption Spectroscopy) probes metal-coordination geometry. Competitive inhibition assays (e.g., with Zn²⁺ chelators) validate specificity .

Q. What advanced purification techniques mitigate byproducts from incomplete chloroacetylation?

- Methodological Answer : Flash chromatography (silica gel, gradient elution with EtOAc/hexane) separates unreacted starting materials. For persistent byproducts (e.g., di-chloroacetylated isomers), preparative HPLC with a chiral stationary phase (CSP) achieves resolution. Process Analytical Technology (PAT) tools, like inline UV monitoring, ensure real-time quality control .

Q. Methodological Tables

Table 1: Key Analytical Parameters for Structural Confirmation

Table 2: Computational Tools for Reaction Design

| Tool/Method | Function | Reference Study |

|---|---|---|

| DFT (Gaussian) | Transition state optimization | Predicts SN2 reactivity |

| AutoDock Vina | Protein-ligand docking | Screens enzyme inhibition |

| Bayesian Optimization | Aligns computational/experimental data | Reduces trial-and-error |

Propriétés

IUPAC Name |

5-[(2-chloroacetyl)amino]benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO5/c11-4-8(13)12-7-2-5(9(14)15)1-6(3-7)10(16)17/h1-3H,4H2,(H,12,13)(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXLTJSFSIQKEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)NC(=O)CCl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364213 | |

| Record name | 5-[(chloroacetyl)amino]isophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61389-11-5 | |

| Record name | 5-[(chloroacetyl)amino]isophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.